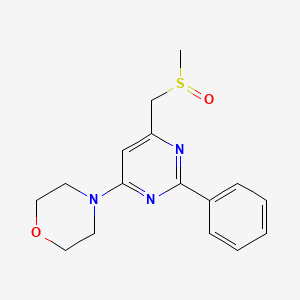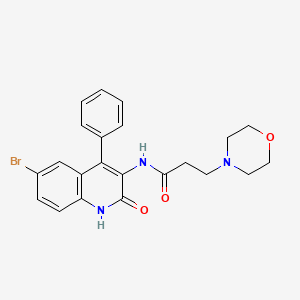![molecular formula C19H26N2O2S B2358479 N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]tetrahydrofuran-2-carboxamide CAS No. 313385-99-8](/img/structure/B2358479.png)
N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]tetrahydrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]tetrahydrofuran-2-carboxamide” is a chemically differentiated building block for organic synthesis and medicinal chemistry . It has a molecular formula of C30H29N3OS and a molecular weight of 479.64 .
Molecular Structure Analysis
The compound contains a 3-methylbutan-2-yl group , which is a type of alkyl group. This group is part of the larger molecular structure, which also includes a benzothiophen ring and a tetrahydrofuran ring .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 621.4±55.0 °C and a predicted density of 1.25±0.1 g/cm3 . Its pKa value is predicted to be 10.99±0.40 .Scientific Research Applications
Antibacterial and Antifungal Properties
The compound N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]tetrahydrofuran-2-carboxamide and its derivatives have been researched for their potential antibacterial and antifungal properties. Two specific derivatives, identified as C24H24N2O2S and C24H24N2OS, have shown notable antibacterial and antifungal activities. Interestingly, these compounds exhibit a unique molecular conformation, partly due to intramolecular hydrogen bonds, which might be responsible for their biological activities. The stability of their molecular structure could be pivotal in their interaction with microbial cells, leading to their antimicrobial effects (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Antitumor Activity
Another area of scientific research interest is the antitumor activity of certain derivatives of this compound. A series of derivatives have been synthesized and assessed for their potential to inhibit the growth of human tumor cells. Specifically, compounds identified as N-[5-(3-hlorobenzyl)-1,3-thiazol-2- yl]-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamide, N-(5-benzyl-1,3-thiazol-2-yl-6-methyl-4,5,6,7-tetrahydro-benzothiophen-3-carboxamide, and 6-metyl-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamide showed promising results in inhibiting tumor cell growth. This suggests that certain derivatives of this compound might be valuable in the search for new anticancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
Synthesis and Characterization
The compound and its derivatives are also the subject of studies focused on their synthesis and characterization. One study detailed the synthesis of various azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, exploring their potential biological activities such as cytostatic, antitubercular, and anti-inflammatory effects. This research highlights the importance of optimizing synthesis methods and analyzing these compounds to discover promising pharmaceutical candidates (Chiriapkin, Kodonidi, & Larsky, 2021).
Properties
IUPAC Name |
N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-4-19(2,3)12-7-8-13-14(11-20)18(24-16(13)10-12)21-17(22)15-6-5-9-23-15/h12,15H,4-10H2,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPGHZAHELCUPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3CCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B2358397.png)
![1-(3-((3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2358398.png)


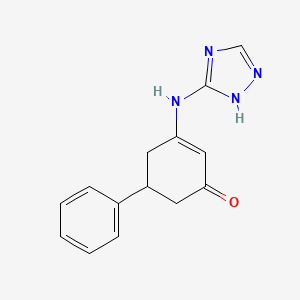

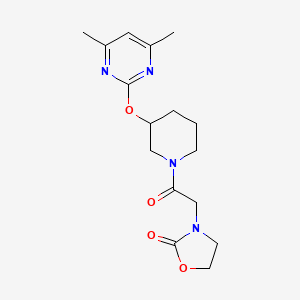
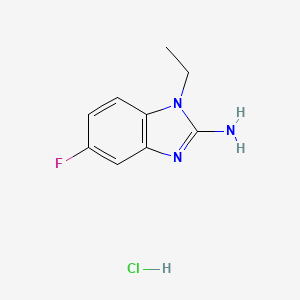
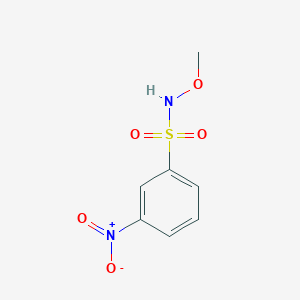
![1-(3-methoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2358414.png)
![3-tert-butyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2358417.png)
